![molecular formula C15H10Cl2N2OS B5859436 N-(6-chloro-1,3-benzothiazol-2-yl)-2-(4-chlorophenyl)acetamide](/img/structure/B5859436.png)
N-(6-chloro-1,3-benzothiazol-2-yl)-2-(4-chlorophenyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of related benzothiazole acetamide derivatives often involves carbodiimide condensation catalysis, a method that promotes the formation of amide bonds in a convenient and efficient manner. For example, novel derivatives have been prepared using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and N-hydroxybenzotrizole, indicating a similar pathway could be utilized for the compound (Yu et al., 2014).
Molecular Structure Analysis
The molecular structure of benzothiazole acetamide derivatives has been studied through various spectroscopic techniques, including IR, 1H NMR, and X-ray crystallography. These studies reveal the orientation of chlorophenyl rings relative to the benzothiazole or thiazole moieties and highlight the significance of intermolecular interactions in crystal formation (Saravanan et al., 2016).
Chemical Reactions and Properties
Benzothiazole acetamide analogs undergo various chemical reactions, including ligand-protein interactions, which have been explored through spectroscopic and quantum mechanical studies. Such reactions underscore the compound's potential in photochemical applications and non-linear optical (NLO) activities, offering insights into its chemical behavior and reactivity (Mary et al., 2020).
Physical Properties Analysis
The physical properties of benzothiazole acetamide derivatives, including their crystal structures and intermolecular interactions, are crucial for understanding their stability and solubility. Studies reveal the importance of hydrogen bonding and other non-covalent interactions in determining the compounds' solid-state structures (Boechat et al., 2011).
Chemical Properties Analysis
The chemical properties, such as acidity constants (pKa), of benzothiazole acetamide derivatives have been determined through UV spectroscopic studies. These properties are essential for predicting the compound's behavior in biological systems and its potential as a drug precursor (Duran & Canbaz, 2013).
properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-2-(4-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2OS/c16-10-3-1-9(2-4-10)7-14(20)19-15-18-12-6-5-11(17)8-13(12)21-15/h1-6,8H,7H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLRIGUJRMROPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-2-(4-chlorophenyl)acetamide |
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